methyl 4-bromo-2-chloro-6-methoxybenzoate
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Overview
Description
Methyl 4-bromo-2-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination and chlorination of methyl 6-methoxybenzoate. This process requires the use of bromine and chlorine reagents under controlled conditions to selectively introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chloro-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are essential for this reaction.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or partially reduced esters.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
Methyl 4-bromo-2-chloro-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chloro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Methyl 4-bromo-2-chloro-6-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-methoxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 4-chloro-2-methoxybenzoate: Lacks the bromine atom, leading to different chemical properties and applications.
Methyl 4-bromo-2-chloro-6-fluorobenzoate:
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industrial applications.
Properties
CAS No. |
1427354-96-8 |
---|---|
Molecular Formula |
C9H8BrClO3 |
Molecular Weight |
279.51 g/mol |
IUPAC Name |
methyl 4-bromo-2-chloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
QMIWRMALIBJZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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